Cas no 1427404-89-4 (Benzoic acid, 3-fluoro-4,5-dimethyl-)
Benzoic acid, 3-fluoro-4,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-fluoro-4,5-dimethyl-
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- Inchi: 1S/C9H9FO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
- InChI Key: JTFCSGCTGDQWJE-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C)=C(C)C(F)=C1
Benzoic acid, 3-fluoro-4,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7502037-0.05g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 0.05g |
$359.0 | 2024-05-23 | |
| Enamine | EN300-7502037-0.1g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 0.1g |
$535.0 | 2024-05-23 | |
| Enamine | EN300-7502037-0.25g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 0.25g |
$763.0 | 2024-05-23 | |
| Enamine | EN300-7502037-0.5g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 0.5g |
$1203.0 | 2024-05-23 | |
| Enamine | EN300-7502037-1.0g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 1.0g |
$1543.0 | 2024-05-23 | |
| Enamine | EN300-7502037-2.5g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 2.5g |
$3025.0 | 2024-05-23 | |
| Enamine | EN300-7502037-5.0g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 5.0g |
$4475.0 | 2024-05-23 | |
| Enamine | EN300-7502037-10.0g |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 10.0g |
$6635.0 | 2024-05-23 | |
| Aaron | AR0287VB-50mg |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 50mg |
$519.00 | 2023-12-16 | |
| Aaron | AR0287VB-100mg |
3-fluoro-4,5-dimethylbenzoic acid |
1427404-89-4 | 95% | 100mg |
$761.00 | 2023-12-16 |
Benzoic acid, 3-fluoro-4,5-dimethyl- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Benzoic acid, 3-fluoro-4,5-dimethyl-
Benzoic acid, 3-fluoro-4,5-dimethyl- (CAS No. 1427404-89-4): A Comprehensive Overview
Benzoic acid, 3-fluoro-4,5-dimethyl- (CAS No. 1427404-89-4) is a specialized organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzoic acid backbone with specific functional groups that enhance its chemical and biological properties. The presence of a fluorine atom at the 3-position and methyl groups at the 4 and 5 positions imparts distinct characteristics that make it a valuable candidate for various applications.
The molecular formula of Benzoic acid, 3-fluoro-4,5-dimethyl- is C10H10FO2, and its molecular weight is approximately 186.18 g/mol. The compound is a white crystalline solid at room temperature and exhibits good solubility in organic solvents such as ethanol and acetone. These physical properties make it suitable for use in laboratory settings and industrial processes.
In recent years, Benzoic acid, 3-fluoro-4,5-dimethyl- has been the subject of extensive research due to its potential applications in drug discovery and development. One of the key areas of interest is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat drug-resistant bacterial strains.
Beyond its antimicrobial properties, Benzoic acid, 3-fluoro-4,5-dimethyl- has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The unique structure of Benzoic acid, 3-fluoro-4,5-dimethyl- also makes it an attractive candidate for use in chemical synthesis. The presence of the fluorine atom and methyl groups provides multiple points for functionalization, allowing chemists to modify the molecule to create derivatives with enhanced properties. This versatility has led to its use in the synthesis of novel compounds for various applications, including pharmaceuticals, agrochemicals, and materials science.
In the context of drug discovery, Benzoic acid, 3-fluoro-4,5-dimethyl- has been explored as a lead compound for the development of new therapeutic agents. Its ability to cross cell membranes and interact with specific biological targets makes it a valuable starting point for optimizing drug candidates. Researchers have used computational methods such as molecular docking and molecular dynamics simulations to study its interactions with target proteins, providing insights into its mechanism of action.
Clinical trials involving Benzoic acid, 3-fluoro-4,5-dimethyl--based compounds are currently underway to evaluate their safety and efficacy in treating various conditions. Preliminary results from these trials have been promising, with several compounds showing favorable pharmacokinetic profiles and low toxicity levels. These findings underscore the potential of this compound as a platform for developing new drugs.
The environmental impact of Benzoic acid, 3-fluoro-4,5-dimethyl- is another area of active research. Studies have focused on understanding its biodegradability and potential ecological effects. Early results suggest that the compound is relatively stable under environmental conditions but can be broken down by microbial processes over time. This information is crucial for assessing its long-term impact on ecosystems and guiding responsible use practices.
In conclusion, Benzoic acid, 3-fluoro-4,5-dimethyl- (CAS No. 1427404-89-4) is a multifaceted compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique molecular structure confers valuable properties that make it an attractive candidate for drug discovery, chemical synthesis, and other advanced applications. Ongoing research continues to uncover new insights into its behavior and potential uses, positioning it as an important molecule in the scientific community.
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